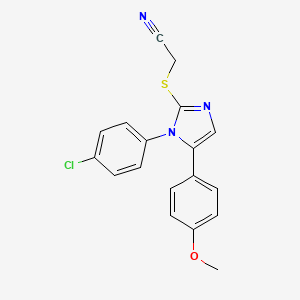
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a useful research compound. Its molecular formula is C18H14ClN3OS and its molecular weight is 355.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetonitrile is a complex organic molecule featuring an imidazole ring, a chlorophenyl group, a methoxyphenyl group, and a thioacetonitrile moiety. This unique structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the biological activity of this compound based on recent studies and findings.
Chemical Structure and Synthesis
The chemical formula for this compound is C19H16ClN3S, with a molecular weight of approximately 351.86 g/mol. The synthesis typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to achieve high yields and purity.
Biological Activity Overview
Numerous studies have explored the biological activities associated with compounds similar to this compound. The following sections detail its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 4.69 µM to 156.47 µM against different Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC Range (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
Additionally, antifungal properties have been observed, particularly against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 µM to over 200 µM depending on the specific compound variant .
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively documented, with mechanisms involving the inhibition of cell proliferation in various cancer cell lines. Studies have shown that these compounds can target multiple biological pathways, including those associated with apoptosis and cell cycle regulation.
For example, molecular docking studies suggest that these compounds can effectively bind to critical enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC) . The anticancer activity is often quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. While specific IC50 values for the compound are not widely reported, related imidazole derivatives have demonstrated IC50 values in the low micromolar range.
Case Studies and Research Findings
Several case studies highlight the promising biological activities of imidazole-based compounds:
- Antitumor Mechanisms : A study focusing on imidazole derivatives demonstrated their ability to induce apoptosis in cancer cells through caspase activation pathways .
- Synergistic Effects : Research has indicated that combining imidazole derivatives with other chemotherapeutic agents can enhance their efficacy against resistant cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds suggest that modifications to the chlorophenyl and methoxyphenyl groups can significantly influence biological activity, indicating a pathway for optimizing drug design.
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c1-23-16-8-2-13(3-9-16)17-12-21-18(24-11-10-20)22(17)15-6-4-14(19)5-7-15/h2-9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJJMTDIPWLAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)Cl)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














